molecular formula C20H19NO2 B14325631 2-Naphthalenecarboxamide, 3-hydroxy-N-(2,4,6-trimethylphenyl)- CAS No. 108526-20-1

2-Naphthalenecarboxamide, 3-hydroxy-N-(2,4,6-trimethylphenyl)-

Cat. No.: B14325631
CAS No.: 108526-20-1
M. Wt: 305.4 g/mol
InChI Key: ILLTXLITCZLAGW-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 3-hydroxy-N-(2,4,6-trimethylphenyl)- is a complex organic compound with the molecular formula C20H19NO2. This compound is characterized by its naphthalene backbone, which is a fused pair of benzene rings, and a carboxamide group attached to the naphthalene structure. The presence of a hydroxy group and a trimethylphenyl group further adds to its chemical complexity .

Preparation Methods

The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2,4,6-trimethylphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

2-Naphthalenecarboxamide, 3-hydroxy-N-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxamide, 3-hydroxy-N-(2,4,6-trimethylphenyl)- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the naphthalene and trimethylphenyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2,4,6-trimethylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

108526-20-1

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

3-hydroxy-N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C20H19NO2/c1-12-8-13(2)19(14(3)9-12)21-20(23)17-10-15-6-4-5-7-16(15)11-18(17)22/h4-11,22H,1-3H3,(H,21,23)

InChI Key

ILLTXLITCZLAGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=CC=CC=C3C=C2O)C

Origin of Product

United States

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